molecular formula C13H19NO2 B3022163 (1-Benzylpyrrolidine-2,5-diyl)dimethanol CAS No. 92197-46-1

(1-Benzylpyrrolidine-2,5-diyl)dimethanol

Cat. No.: B3022163
CAS No.: 92197-46-1
M. Wt: 221.29 g/mol
InChI Key: KDHJNPHFSBLEMM-UHFFFAOYSA-N
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Description

(1-Benzylpyrrolidine-2,5-diyl)dimethanol is a versatile small molecule scaffold used in various scientific research applications. It is characterized by its unique structure, which includes a pyrrolidine ring substituted with benzyl and dimethanol groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzylpyrrolidine-2,5-diyl)dimethanol typically involves the reaction of pyrrolidine with benzyl chloride in the presence of a base, followed by the reduction of the resulting intermediate with a suitable reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

(1-Benzylpyrrolidine-2,5-diyl)dimethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylpyrrolidine-2,5-dione, while reduction could produce benzylpyrrolidine .

Scientific Research Applications

(1-Benzylpyrrolidine-2,5-diyl)dimethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Benzylpyrrolidine-2,5-diyl)dimethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (1-Butylpyrrolidine-2,5-diyl)dimethanol
  • (1-Methylpyrrolidine-2,5-diyl)dimethanol
  • (1-Phenylpyrrolidine-2,5-diyl)dimethanol

Uniqueness

(1-Benzylpyrrolidine-2,5-diyl)dimethanol is unique due to its benzyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for the development of new compounds with specific desired properties .

Biological Activity

(1-Benzylpyrrolidine-2,5-diyl)dimethanol, also referred to as trans-1-benzylpyrrolidine-2,5-diyl dimethanol, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a benzyl group and two hydroxymethyl groups. This configuration allows for diverse interactions with biological macromolecules. The hydroxymethyl groups can engage in hydrogen bonding, while the benzyl moiety may interact with hydrophobic regions of proteins and enzymes, potentially modulating their functions.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. Preliminary studies suggest that it may act as either an inhibitor or activator of these molecular targets, influencing various biochemical pathways. The exact mechanism involves conformational changes in target proteins upon binding, which can alter their activity.

Biological Activity Studies

Research has indicated several potential biological activities associated with this compound:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes, affecting metabolic pathways.
  • Receptor Binding : It has been shown to interact with various receptors, which could lead to changes in cellular signaling processes.
  • Therapeutic Potential : Investigations are ongoing into its use as a therapeutic agent for neurological disorders and other conditions.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • In Vitro Studies : Initial in vitro assays demonstrated that the compound could modulate enzyme activity significantly. For instance, it was found to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism .
  • Animal Models : In vivo studies using animal models have shown promising results regarding its anticonvulsant properties. The compound exhibited protective effects in models of induced seizures, suggesting its potential utility in treating epilepsy .
  • Comparative Analysis : A comparative study with structurally similar compounds revealed that this compound exhibited distinct biological profiles due to its unique functional groups. This uniqueness enhances its potential as a lead compound for further drug development.

Comparative Biological Activity

Compound NameActivity TypeObserved Effects
This compoundEnzyme InhibitionInhibits cytochrome P450 enzymes
1-BenzylpyrrolidineNo significant activityLacks hydroxymethyl groups
2,5-DimethylpyrrolidineAltered reactivitySubstituted with methyl groups
1-Benzyl-2,5-dihydroxypyrrolidineIncreased solubilityContains hydroxyl groups instead of hydroxymethyl

Properties

IUPAC Name

[1-benzyl-5-(hydroxymethyl)pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c15-9-12-6-7-13(10-16)14(12)8-11-4-2-1-3-5-11/h1-5,12-13,15-16H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHJNPHFSBLEMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1CO)CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40458743
Record name (1-Benzylpyrrolidine-2,5-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269077-39-6
Record name (1-Benzylpyrrolidine-2,5-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of lithium aluminum hydride 10.25 g) in tetrahydrofuran (550 ml) was added dropwise a solution of 1-benzyl-2,5-bis(ethoxycarbonyl)pyrrolidine (55 g) in tetrahydrofuran (100 ml). The reaction mixture was stirred for 30 minutes at 0° C., allowed to warm to room temperature and then stirred at the same temperature for 1 hour. And then water was added carefully until excess lithium aluminum hydride was decomposed. After the precipitate was filtered off, the filtrate was evaporated under reduced pressure to give crude 1-benzyl-2,5-bis(hydroxymethyl)pyrrolidine (38.52 g).
Quantity
10.25 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 96.4 grams of 1-benzyl-pyrrolidine-2,5-dicarboxylic acid, 2-ethyl ester, 5-methyl ester in 380 ml of anhydrous tetrahydrofuran is dripped rapidly into a solution of lithium aluminum hydride (437 mmol) in tetrahydrofuran (1.4 liter) at 0° C. After complete addition, the mixture is stirred for 3 hours at ambient temperature and then carefully quenched with 57.8 ml of water followed by 38.6 ml of 10% sodium hydroxide. The mixture is stirred overnight, filtered through Celite, the Celite washed with CH2Cl2 and the combined filtrate evaporated to provide 67.11 grams of crude (1-benzyl-5-hydroxymethyl-pyrrolidine-2-yl)-methanol.
Name
1-benzyl-pyrrolidine-2,5-dicarboxylic acid, 2-ethyl ester
Quantity
96.4 g
Type
reactant
Reaction Step One
[Compound]
Name
5-methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
437 mmol
Type
reactant
Reaction Step Three
Quantity
1.4 L
Type
solvent
Reaction Step Three
Quantity
380 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Benzylpyrrolidine-2,5-diyl)dimethanol
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Reactant of Route 6
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